molecular formula C17H24N2 B7557980 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine

1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine

Cat. No. B7557980
M. Wt: 256.4 g/mol
InChI Key: SUXWEZGWWCASRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin levels, 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on serotonin levels, 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine has been found to modulate other neurotransmitters, including dopamine and norepinephrine. This compound may also have an impact on the function of glutamate, an excitatory neurotransmitter that is involved in a range of neurological processes. The physiological effects of 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine include changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine in lab experiments is its selectivity for serotonin reuptake inhibition. This compound may be useful in studying the role of serotonin in neurological processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of lab animals.

Future Directions

There are several potential future directions for research on 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine. One area of interest is its potential as a treatment for substance use disorders. This compound may also be useful in studying the role of serotonin in the development and progression of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine.

Synthesis Methods

The synthesis of 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine involves a multi-step process. The starting material for the synthesis is cyclopropylamine, which is reacted with 2,3-dihydro-1H-indene-2-carboxylic acid to form a carboxamide intermediate. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with piperidine to yield the final product.

Scientific Research Applications

1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit activity against a range of neurological disorders, including depression, anxiety, and schizophrenia. Additionally, it has been shown to possess analgesic properties and may be useful in the treatment of chronic pain conditions.

properties

IUPAC Name

1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2/c1-2-4-14-12-16(11-13(14)3-1)18-15-7-9-19(10-8-15)17-5-6-17/h1-4,15-18H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXWEZGWWCASRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine

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